TAS-119 is a novel, orally active, selective inhibitor of Aurora kinase A, which has emerged as a promising candidate in cancer therapy. It is primarily designed to enhance the efficacy of existing chemotherapeutic agents, particularly taxanes, by targeting specific molecular pathways involved in cell division and tumor growth. The compound has shown considerable potential in preclinical and clinical studies, especially for cancers characterized by genetic alterations such as MYC amplification and mutations in the β-catenin pathway.
TAS-119 was developed by Taiho Pharmaceutical and is classified as an Aurora kinase inhibitor. Aurora kinases are critical regulators of mitosis, and their dysregulation is commonly associated with various malignancies. TAS-119 specifically targets Aurora kinase A, which plays a pivotal role in the proper segregation of chromosomes during cell division. This selectivity distinguishes it from other inhibitors that may affect multiple kinases, potentially leading to broader side effects.
The synthesis of TAS-119 involves a series of chemical reactions that produce the compound in its active form. The detailed synthetic pathway is outlined in International Patent Application WO2013129443. The synthesis begins with the formation of a pyrimidine core structure, followed by various modifications to achieve the desired selectivity for Aurora kinase A.
Key steps include:
The final product is characterized by its high selectivity for Aurora kinase A over other kinases, demonstrating an inhibitory concentration (IC50) value of 1.04 nmol/L against Aurora kinase A compared to over 300 other protein kinases.
TAS-119 has a complex molecular structure characterized by a 2-aminopyrimidine core that is essential for its biological activity. The precise three-dimensional conformation and electronic properties of TAS-119 facilitate its interaction with the ATP-binding site of Aurora kinase A.
Key structural features include:
The mechanism through which TAS-119 exerts its antitumor effects involves competitive inhibition of Aurora kinase A activity. By binding to the ATP-binding site, TAS-119 prevents the phosphorylation of target substrates essential for mitotic progression.
Key reactions include:
TAS-119's mechanism of action centers on its ability to inhibit Aurora kinase A, resulting in several downstream effects that contribute to its anticancer properties:
Clinical studies have demonstrated that treatment with TAS-119 leads to increased levels of phosphorylated histone H3 in tumor samples, indicating effective target engagement.
TAS-119 possesses several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:
These properties are critical for ensuring effective delivery and action within the body.
TAS-119 is currently being investigated for its potential applications in treating various malignancies, particularly those characterized by genetic alterations such as:
Clinical trials are ongoing to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TAS-119 in combination with other chemotherapeutic agents. Its unique mechanism targeting both Aurora kinases and TRK pathways positions it as a promising candidate for personalized cancer therapies aimed at specific genetic profiles.
TAS-119 demonstrates exquisite selectivity for Aurora A kinase (AURKA), exhibiting an IC₅₀ of 1.04 ± 0.09 nM in enzymatic assays. This represents a 91-fold selectivity over Aurora B (IC₅₀ = 95 ± 11 nM) and maintains significant discrimination against 301 other tested protein kinases [1] [5]. The molecular basis for this selectivity resides in TAS-119's differential binding kinetics within the ATP-binding pocket of Aurora A, where it stabilizes the inactive conformation through interactions with Leu139, Ala213, and Glu260 residues—amino acids that diverge in Aurora B [6]. This selectivity is pharmacologically critical since Aurora B inhibition correlates with undesired polyploidization and cytotoxicity in proliferating normal cells.
In cancer cell lines harboring MYC amplifications or CTNNB1 (β-catenin) mutations, TAS-119 suppresses proliferation at nanomolar concentrations (GI₅₀ = 30–100 nM). This effect is mechanistically linked to induction of N-Myc degradation in neuroblastoma models, disrupting the Myc/Max dimerization required for oncogenic transcription [1] [5]. The compound's selectivity profile represents a significant advance over earlier pan-Aurora inhibitors (e.g., Alisertib), which exhibited dose-limiting hematological toxicities due to Aurora B cross-inhibition [2] [6].
Table 2: Kinase Selectivity Profile of TAS-119
Kinase | IC₅₀ (nM) | Fold Selectivity vs. Aurora A |
---|---|---|
Aurora A (AURKA) | 1.04 ± 0.09 | 1x |
Aurora B (AURKB) | 95 ± 11 | 91x |
TRKA | 1.46 ± 0.16 | 0.7x |
TRKB | 1.53 ± 0.12 | 0.7x |
TRKC | 1.47 ± 0.04 | 0.7x |
RET | 25.8 ± 1.5 | 25x |
ROS1 | 29.3 ± 0.8 | 28x |
Beyond Aurora A, TAS-119 exhibits potent pan-TRK inhibition with IC₅₀ values of 1.46 nM (TRKA), 1.53 nM (TRKB), and 1.47 nM (TRKC). This dual targeting arises from structural conservation in the kinase domains, particularly the glycine-rich loop and DFG motif, where TAS-119 forms critical hydrogen bonds with Asp668 (TRKA) and analogous residues in TRKB/C [1] [5]. Molecular dynamics simulations reveal that TAS-119 stabilizes a helical conformation in the TRK activation loop that impedes phosphorylation-mediated activation.
Functionally, this translates to robust suppression of TRK fusion oncoproteins (e.g., ETV6-NTRK3, TPM3-NTRK1) in Ba/F3 engineered cell lines and patient-derived xenografts. At 10 nM, TAS-119 reduces autophosphorylation of TRKA by >90%, disrupting downstream MAPK/ERK and PI3K/AKT signaling cascades [1] [5]. Notably, in in vivo models of colorectal carcinoma harboring TPM3-NTRK1 fusions, TAS-119 administration (30 mg/kg/day) induced tumor regressions associated with near-complete ablation of phospho-TRK immunoreactivity. This dual Aurora A/TRK blockade creates a synthetic lethal interaction in tumors with concurrent mitotic kinase dysregulation and neurotrophin pathway activation.
TAS-119 exerts profound effects on mitotic fidelity through Aurora A inhibition. In synchronized HeLa cells, TAS-119 (30 nM) induces accumulation of cells in prometaphase (4N DNA content) within 8 hours, characterized by defective bipolar spindle formation and misaligned chromosomes [1] [6]. This occurs through disruption of the Aurora A/TPX2 complex, which normally regulates microtubule nucleation at spindle poles. Consequently, TAS-119-treated cells exhibit increased monopolar spindles and activation of the spindle assembly checkpoint (SAC), evidenced by elevated BubR1 and Mad2 at kinetochores.
Persistent SAC activation triggers mitotic catastrophe rather than apoptosis, a unique cell death pathway characterized by micronuclei formation and cytoplasmic vacuolization. In MYCN-amplified neuroblastoma xenografts, TAS-119 treatment reduces phospho-Histone H3 (Ser10) by >80%—a biomarker of mitotic arrest—while simultaneously decreasing N-Myc protein levels through enhanced proteasomal degradation [1] [5]. This dual effect destabilizes β-catenin in Wnt-pathway-mutated tumors, as evidenced in lung cancer models with CTNNB1 mutations where TAS-119 downregulates cyclin D1 and c-Myc transcripts, disrupting the G1/S transition [1] [6].
Table 3: Functional Consequences of TAS-119 on Mitotic and Oncogenic Pathways
Cellular Process | Effect of TAS-119 | Biomarkers Altered |
---|---|---|
Spindle Assembly | Disrupted bipolar spindle formation | ↑ Monopolar spindles, ↓ TPX2 binding |
Chromosome Segregation | Failed congression and alignment | ↑ Chromosomal spreads, ↑ lagging chromosomes |
Myc Pathway Regulation | Proteasomal degradation of N-Myc/c-Myc | ↓ Myc transcripts, ↓ Myc target genes |
Wnt/β-Catenin Signaling | Destabilization of mutant β-catenin | ↓ Cyclin D1, ↓ Axin2 |
TRK Fusion Signaling | Inhibition of autophosphorylation | ↓ pTRK, ↓ pERK, ↓ pAKT |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7